molecular formula C11H10FNO2 B12126208 Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- CAS No. 1202057-40-6

Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)-

Cat. No.: B12126208
CAS No.: 1202057-40-6
M. Wt: 207.20 g/mol
InChI Key: JSWHRABBOFUBQC-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2010 . This compound is characterized by the presence of a benzene ring substituted with a nitrile group, a fluorine atom, and a methoxyacetyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- involves several steps. One common method includes the reaction of 4-fluorobenzyl cyanide with methoxyacetyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- can be compared with other similar compounds such as:

The uniqueness of Benzeneacetonitrile, 4-fluoro-alpha-(2-methoxyacetyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1202057-40-6

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methoxy-3-oxobutanenitrile

InChI

InChI=1S/C11H10FNO2/c1-15-7-11(14)10(6-13)8-2-4-9(12)5-3-8/h2-5,10H,7H2,1H3

InChI Key

JSWHRABBOFUBQC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

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